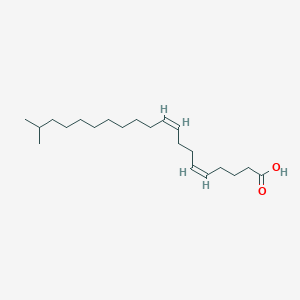

19-Methyl-5,9-eicosadienoic acid

Description

Properties

CAS No. |

133530-16-2 |

|---|---|

Molecular Formula |

C9H8N2OS |

Molecular Weight |

322.5 g/mol |

IUPAC Name |

(5Z,9Z)-19-methylicosa-5,9-dienoic acid |

InChI |

InChI=1S/C21H38O2/c1-20(2)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21(22)23/h3,5,11,13,20H,4,6-10,12,14-19H2,1-2H3,(H,22,23)/b5-3-,13-11- |

InChI Key |

UZWGJGWPRAVRBC-LRIZWFDKSA-N |

SMILES |

CC(C)CCCCCCCCC=CCCC=CCCCC(=O)O |

Isomeric SMILES |

CC(C)CCCCCCCC/C=C\CC/C=C\CCCC(=O)O |

Canonical SMILES |

CC(C)CCCCCCCCC=CCCC=CCCCC(=O)O |

Synonyms |

19-Me-5,9-EIDA 19-methyl-5,9-eicosadienoic acid 19-methyl-5,9-icosadienoic acid |

Origin of Product |

United States |

Natural Occurrence and Biosynthesis of 19 Methyl 5,9 Eicosadienoic Acid

Discovery and Isolation from Biological Matrices.

The discovery of novel fatty acids often involves meticulous extraction and chromatographic separation of lipids from biological tissues, followed by detailed structural elucidation using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Marine sponges, in particular, have proven to be a rich source of unusual fatty acids, including those with methyl branching. Research on the Far Eastern sponge Geodinella robusta has led to the isolation and identification of two noteworthy long-chain fatty acids: (5Z,9Z)-22-methyl-5,9-tetracosadienoic acid and (5Z,9Z)-23-methyl-5,9-tetracosadienoic acid. nih.gov These compounds were found to be predominant constituents of the free fatty acid fraction of the sponge's lipids. nih.gov Their structures, featuring a 5,9-dienoic acid backbone, are closely related to the subject of this article, differing primarily in chain length and the position of the methyl group.

The identification of these molecules underscores the presence of biosynthetic machinery in marine organisms, or their associated symbionts, capable of producing fatty acids with both methyl branches and non-methylene-interrupted double bond systems. Further research into the lipid profiles of other marine invertebrates may yet reveal the presence of 19-Methyl-5,9-eicosadienoic acid itself. The table below summarizes the key characteristics of these related identified compounds.

| Compound Name | Chemical Formula | Molecular Weight | Source Organism | Lipid Fraction |

| (5Z,9Z)-22-methyl-5,9-tetracosadienoic acid | C25H46O2 | 378.6 g/mol | Geodinella robusta | Free fatty acids |

| (5Z,9Z)-23-methyl-5,9-tetracosadienoic acid | C25H46O2 | 378.6 g/mol | Geodinella robusta | Free fatty acids |

Proposed Biosynthetic Pathways for Methyl-Branched Eicosadienoic Acids.

The biosynthesis of a complex fatty acid like this compound is envisioned to involve a series of enzymatic reactions that build upon the fundamental principles of fatty acid synthesis, with specialized steps for the introduction of the methyl group and the specific placement of double bonds.

The formation of the C20 backbone of eicosadienoic acid likely follows the general fatty acid synthesis pathway, involving the sequential addition of two-carbon units from malonyl-CoA. The introduction of the methyl group at the C-19 position could occur through several potential mechanisms. One plausible route involves the action of a methyltransferase enzyme, which would utilize a methyl donor such as S-adenosylmethionine (SAM) to add a methyl group to a fatty acid precursor.

Following the formation of the branched-chain saturated fatty acid, the introduction of the double bonds at the Δ5 and Δ9 positions would be catalyzed by specific fatty acid desaturase enzymes. These enzymes are responsible for creating double bonds at precise locations along the fatty acid chain. The biosynthesis of polyunsaturated fatty acids in marine invertebrates often involves a coordinated action of elongase and desaturase enzymes.

A proposed biosynthetic route could be as follows:

De novo synthesis of a short-chain branched fatty acid primer.

Elongation of this primer by the fatty acid synthase (FAS) complex to a C20 saturated branched-chain fatty acid.

Desaturation at the Δ9 position by a Δ9-desaturase to yield 19-methyl-9-eicosenoic acid.

Further desaturation at the Δ5 position by a Δ5-desaturase to produce the final product, this compound.

The biosynthesis of linear fatty acids is a well-understood process, primarily carried out by the fatty acid synthase (FAS) complex. This multi-enzyme system iteratively condenses and reduces acetyl-CoA and malonyl-CoA units to produce saturated fatty acids, most commonly palmitic acid (16:0). Subsequent elongation and desaturation reactions, catalyzed by separate enzyme systems, can then modify this basic structure to produce a variety of longer and unsaturated fatty acids.

In contrast, the biosynthesis of branched-chain fatty acids introduces an additional layer of complexity. The initiation of synthesis often involves a branched-chain primer, such as isobutyryl-CoA or 2-methylbutyryl-CoA, derived from the catabolism of branched-chain amino acids like valine and isoleucine. The fatty acid synthase then elongates this branched primer.

The key differences between linear and branched-chain fatty acid biosynthesis are summarized in the table below:

| Feature | Linear Fatty Acid Biosynthesis | Branched-Chain Fatty Acid Biosynthesis |

| Primer | Acetyl-CoA | Branched-chain acyl-CoAs (e.g., isobutyryl-CoA) |

| Methyl Group Source | Not applicable | Branched-chain amino acids or S-adenosylmethionine |

| Key Enzymes | Fatty Acid Synthase (FAS) | Branched-chain α-keto acid dehydrogenase, Fatty Acid Synthase (FAS) |

| Primary Products | Palmitic acid (16:0) | Various iso- and anteiso-fatty acids |

The biosynthesis of this compound likely represents a hybrid of these processes, incorporating elements of both standard fatty acid elongation and desaturation, along with a specific methylation event. The exact enzymatic machinery and regulatory mechanisms governing the production of this and other rare methyl-branched fatty acids in marine organisms remain an active area of scientific inquiry.

Advanced Synthetic Methodologies for 19 Methyl 5,9 Eicosadienoic Acid and Structural Analogs

Strategies for the Total Synthesis of 5,9-Dienoic Acid Frameworks.

The synthesis of the 5,9-dienoic acid core requires robust and stereoselective methods for the formation of the two cis-double bonds at the C5 and C9 positions. Various strategies have been devised to achieve this, often involving the coupling of smaller, functionalized building blocks.

Stereoselective Approaches to Unsaturated Fatty Acid Synthesis.

The stereoselective synthesis of unsaturated fatty acids is a cornerstone of lipid chemistry. acs.orgnih.govrsc.org The construction of Z-configured double bonds is a central theme, with several established methods being employed. rsc.org Traditional approaches include the partial reduction of internal alkynes, often using Lindlar's catalyst, and the Wittig reaction. rsc.org However, the Wittig reaction can sometimes lead to mixtures of E/Z isomers, necessitating careful optimization of reaction conditions or the use of modified procedures like the Still-Gennari olefination to favor the Z-isomer. rsc.org

More contemporary methods offer greater control and efficiency. For instance, the use of naturally occurring polyunsaturated fatty acids as starting materials provides a strategic advantage by preserving the existing Z-configured double bonds. rsc.org This approach has been successfully applied to the synthesis of various bioactive lipids. rsc.org Additionally, organometallic-catalyzed reactions have emerged as powerful tools. For example, titanium-catalyzed cross-cyclomagnesiation of 1,2-dienes has been developed as a novel and efficient method for the stereoselective synthesis of 1Z,5Z-diene systems, which are key structural motifs in 5,9-dienoic acids. sciforum.netresearchgate.net This method has been utilized to prepare a range of natural and synthetic dienoic and trienoic fatty acids. sciforum.net

A common and effective strategy for constructing the cis,cis-1,5-diene system found in many 5,9-dienoic acids is the sequential coupling of a 1,5-diyne precursor followed by stereoselective hydrogenation. nih.govresearchgate.net This approach ensures high stereochemical purity of the resulting cis double bonds. researchgate.net The synthesis of (5Z,9Z)-5,9-hexadecadienoic acid, for example, has been achieved through a route where the key 5,9-diyne intermediate was assembled and subsequently reduced to the desired Z,Z-diene. sciforum.net

Synthetic Routes to Methyl-Branched 5,9-Dienoic Fatty Acid Derivatives.

The introduction of methyl branches onto the fatty acid backbone adds another layer of complexity to the synthesis. The position and stereochemistry of the methyl group are crucial for the biological function of these molecules. Synthetic strategies must therefore allow for the precise installation of these chiral centers.

The total synthesis of antimicrobial marine fatty acids such as (5Z,9Z)-14-methylpentadeca-5,9-dienoic acid and its longer-chain analog (5Z,9Z)-24-methylpentacosa-5,9-dienoic acid has been accomplished. researchgate.net A key strategy in these syntheses involved a combination of alkyne-bromide coupling and the Wittig reaction to construct the Δ5,9 functionality with high yield and stereoselectivity. researchgate.net The synthesis of methyl (5Z,9Z,17R)-17-methylnonadeca-5,9-dienoate, the (R)-enantiomer of a structure proposed for a metabolite from a Philippine sponge, further illustrates the approaches to stereoselectively synthesized methyl-branched eicosa-5(Z),9(Z)-dienoic acids. jst.go.jp

Chemical Derivatization for Analog Generation (e.g., α-methoxylated derivatives).

The generation of structural analogs through chemical derivatization is a powerful tool for probing structure-activity relationships. One such modification is α-methoxylation, which has been shown to enhance the biological properties of some fatty acids. nih.govnih.gov The synthesis of α-methoxylated 5,9-dienoic acids provides a clear example of the multi-step sequences required for such derivatizations.

A notable example is the total synthesis of (5Z,9Z)-(±)-2-methoxy-5,9-eicosadienoic acid. nih.govmdpi.com The synthetic sequence for this compound and its acetylenic analog is outlined below. The synthesis commences with the coupling of 1,5-hexadiyne (B1215225) with 2-(2-bromoethyl)-1,3-dioxolane, followed by a second coupling with 1-bromodecane (B1670165) to build the carbon skeleton. nih.gov The resulting diyne is then stereoselectively hydrogenated using Lindlar's catalyst to furnish the desired (5Z,9Z)-diene. nih.gov Subsequent functional group manipulations, including deprotection of the aldehyde, conversion to a cyanohydrin, hydrolysis to an α-hydroxy acid, and finally methylation of the α-hydroxyl group, afford the target α-methoxylated fatty acid. nih.gov

A detailed synthetic pathway for (5Z,9Z)-(±)-2-methoxy-5,9-eicosadienoic acid is presented in the following table:

| Step | Reagents and Conditions | Intermediate/Product | Yield | Reference |

| i | n-BuLi, THF-HMPA, 2-(2-bromoethyl)-1,3-dioxolane, -78 °C, 24 h | Dioxolane 3 | 61% | nih.gov |

| ii | n-BuLi, THF-HMPA, 1-bromodecane, -10 °C, 24 h | Dioxolane 4 | 69% | nih.gov |

| iii | H₂, Lindlar/hexane, 24 h | (Z,Z)-Dioxolane | - | nih.gov |

| iv | HCl (conc.), acetone/H₂O, 60 °C, 24 h | Aldehyde | - | nih.gov |

| v | TMSCN, Et₃N, CH₂Cl₂, 0 °C, 3 h | Trimethylsilyloxynitrile | - | nih.govnih.gov |

| vi | HCl (conc.), 2-Me-THF, 60 °C, 24 h | α-Hydroxy acid | - | nih.gov |

| vii | HCl/MeOH, 35 °C, 3 h | Methyl ester of α-hydroxy acid | 49% (for last two steps) | mdpi.com |

| viii | NaH, CH₃I, THF, 0 °C, 3 h | Methyl ester of α-methoxy acid | - | nih.govnih.gov |

| ix | KOH/MeOH (1 M), heat, 2 h then HCl | (5Z,9Z)-(±)-2-methoxy-5,9-eicosadienoic acid | - | nih.gov |

| Overall Yield | 5.9% (over 9 steps) | mdpi.com |

This synthetic route highlights the modular nature of the assembly process, allowing for the potential to introduce variations in the side chain and the functional group at the α-position. The selective methylation of the α-hydroxy group in the presence of the carboxylic acid is a critical step, achieved using sodium hydride and methyl iodide in tetrahydrofuran. nih.gov

Investigations into the Biological Activities of 19 Methyl 5,9 Eicosadienoic Acid and Structural Analogs

Exploration of Antitumor and Cytotoxic Properties of Related Dienoic Acids

The antitumor and cytotoxic properties of dienoic acids, particularly those structurally related to 19-methyl-5,9-eicosadienoic acid, have been a subject of scientific investigation. These studies explore their potential as anticancer agents by examining their effects on crucial cellular processes like DNA replication and cell viability.

Topoisomerase Inhibition Studies with 5,9-Eicosadienoic Acid and Metal Complexes

Research has highlighted the potential of 5,9-eicosadienoic acid and its derivatives as inhibitors of topoisomerase I (Topo I), a key enzyme involved in DNA topology and a target for anticancer drugs. mdpi.comrsc.org Studies have shown that (5Z,9Z)-5,9-eicosadienoic acid can inhibit human topoisomerase I at concentrations as low as 0.1 μM, an activity comparable to the well-known inhibitor camptothecin. rsc.org The inhibitory mechanism is thought to involve the disruption of the enzyme's ability to recognize DNA binding sites or by inducing local changes in the DNA duplex conformation. rsc.org Interestingly, the precursor alcohol, (5Z,9Z)-5,9-eicosadien-1-ol, did not show any inhibitory activity, indicating the importance of the carboxylic acid group for this biological function. rsc.org

Furthermore, the antitumor activity of 5,9-eicosadienoic acid has been enhanced through the formation of metal complexes. A copper bipyridine complex of (5Z,9Z)-5,9-eicosadienoic acid, (bipy)₂Cu(5,9-eicd), has demonstrated significantly higher inhibitory activity against human topoisomerase I—more than 10 times that of the parent unsaturated acid. acs.orgnih.gov This complex also exhibited potent cytotoxicity against a range of human cancer cell lines, including those resistant to cisplatin. acs.orgnih.govacs.org The presence of the fatty acid moiety in the complex is believed to increase its lipophilicity and stability, facilitating its penetration through tumor cell membranes. acs.org

| Compound | Target Enzyme | Inhibitory Concentration | Reference |

| (5Z,9Z)-5,9-Eicosadienoic acid | Human Topoisomerase I | > 0.1 μM | rsc.org |

| (bipy)₂Cu(5,9-eicd) | Human Topoisomerase I | > 10 times more active than the parent acid | acs.orgnih.gov |

| (5Z,9Z)-5,9-Docosadienoic acid | Human Topoisomerase I | 1 μM (complete inhibition) | rsc.org |

| (5Z,9Z)-5,9-Eicosadien-1-ol | Human Topoisomerase I | No inhibition at > 500 μM | rsc.org |

Cytotoxicity Mechanisms of Methyl-Branched 5,9-Dienoic Acids

Methyl-branched 5,9-dienoic acids, including structural analogs of this compound, have demonstrated significant cytotoxic activity against various cancer cell lines. For instance, 23-Me-5,9–26:2 has shown cytotoxicity with an IC₅₀ value of 1.1 μM. nih.gov The mechanism of action for these compounds is often linked to their ability to inhibit topoisomerase I, a crucial enzyme for DNA replication and repair. This inhibition suggests a potential therapeutic application in cancer treatment.

Some studies have explored the creation of hybrid molecules to enhance cytotoxic effects. For example, a hybrid molecule containing an oleanolic acid fragment and a (5Z,9Z)-tetradeca-5,9-dienedioic acid moiety displayed high cytotoxic activity against several tumor cell lines, including Jurkat, K562, U937, and HL60. dntb.gov.ua Another synthetic analog, (5Z,9Z)-14-[(3,28-dioxoolean-12-en-28-yl)oxy]tetradeca-5,9-dienoic acid, also exhibited notable cytotoxic activity. mdpi.com

The introduction of a phenyl group into a Δ5,9 fatty acid has been found to increase its topoisomerase I inhibitory potential. nih.gov Specifically, (5Z,9Z)-11-phenylundeca-5,9-dienoic acid has been shown to have a high inhibitory activity towards topoisomerases I and II. nih.gov

| Compound | Cell Line(s) | IC₅₀ (μM) | Reference |

| 23-Me-5,9–26:2 | Not specified | 1.1 | nih.gov |

| (5Z,9Z)-14-[(3,28-dioxoolean-12-en-28-yl)oxy]tetradeca-5,9-dienoic acid | Jurkat, K562, U937, HL60 | Not specified | dntb.gov.ua |

| Synthetic oleanolic acid-(5Z,9Z)-tetradeca-5,9-dienedioic acid hybrid | Jurkat, K562, U937, HEK293 | 4.5, 3.1, 2.8, 26.17 respectively | mdpi.com |

Enzymatic and Cellular Modulatory Effects

The biological activities of this compound and its analogs extend to their ability to modulate key enzymes and cellular processes, including those in pathogenic organisms and cancer cells.

Insights from Leishmania donovani Topoisomerase IB Inhibition by Modified Analogs

Modified fatty acid analogs have shown promise as selective inhibitors of Leishmania donovani DNA topoisomerase IB (LdTopIB), a vital enzyme for the parasite's survival. mdpi.comnih.gov This selectivity is crucial as it offers a potential therapeutic window, targeting the parasite's enzyme without significantly affecting the human counterpart (hTopIB). mdpi.comresearchgate.netnih.govnih.gov

Specifically, α-methoxylated fatty acids, such as (5Z,9Z)-(±)-2-methoxy-5,9-eicosadienoic acid and its acetylenic analog, have been synthesized and shown to inhibit LdTopIB with EC₅₀ values in the micromolar range (22-31 µM). mdpi.comnih.gov These compounds were found to be ineffective against hTopIB at concentrations up to 100 µM, highlighting their selectivity. mdpi.com The mechanism of inhibition appears to differ from that of the known topoisomerase inhibitor camptothecin. mdpi.comnih.gov

The degree of unsaturation and the length of the carbon chain in these fatty acid analogs play a significant role in their inhibitory potency against LdTopIB. mdpi.comnih.govresearchgate.netnih.govnih.govrsc.org For instance, the acetylenic analog of 2-methoxy-5,9-eicosadienoic acid displayed greater inhibition than the dienoic form. mdpi.comnih.gov Similarly, in a series of 2-alkynoic fatty acids, 2-octadecynoic acid was the most potent inhibitor of LdTopIB, with its effectiveness being chain-length dependent. researchgate.netnih.govnih.gov

While these modified fatty acids demonstrate potent enzymatic inhibition, their cytotoxicity against Leishmania promastigotes can be modest. mdpi.comnih.gov However, some analogs, like (±)-2-methoxy-6-icosynoic acid, have shown a better therapeutic index due to higher toxicity towards the parasite and lower toxicity to mammalian cells. mdpi.comnih.gov

| Compound | Target Enzyme | EC₅₀ (µM) | Reference |

| (5Z,9Z)-(±)-2-methoxy-5,9-eicosadienoic acid | LdTopIB | 31 | mdpi.comnih.gov |

| (±)-2-methoxy-5,9-eicosadiynoic acid | LdTopIB | 22 | mdpi.comnih.gov |

| (±)-2-methoxy-6-icosynoic acid | LdTopIB | 53 | mdpi.comnih.gov |

| 2-Octadecynoic acid | LdTopIB | 5.3 | researchgate.netnih.govnih.gov |

| 2-Hexadecynoic acid | LdTopIB | 28.7 | nih.gov |

| 2-Tetradecynoic acid | LdTopIB | > 28.7 | nih.gov |

Cell Cycle Perturbation and Apoptosis Induction Studies on Related Compounds

Dienoic acids and their derivatives have been shown to influence the cell cycle and induce apoptosis in cancer cells. nih.govresearchgate.net A copper complex of 5Z,9Z-eicosadienoic acid, (bipy)₂Cu(5,9-eicd), was found to arrest the cell cycle in the S phase and induce apoptosis in various tumor cell lines. acs.orgnih.gov This complex demonstrated rapid absorption by cancer cells, leading to apoptotic phenomena within a few hours of incubation. acs.org The cytotoxic effect was observed against a panel of five tumor cell lines with IC₅₀ values ranging from 0.05 to 0.22 μM. acs.org

Hybrid molecules synthesized from lithocholic acid and (5Z,9Z)-1,14-tetradeca-5,9-dienedicarboxylic acid have also been identified as potent inducers of apoptosis in several human cancer cell lines, including HeLa, U937, Jurkat, K562, and Hek293. nih.gov These hybrid compounds exhibited extremely high in vitro inhibitory activity against human topoisomerase I, which was 2–4 times higher than that of camptothecin. nih.gov

Furthermore, studies on conjugated eicosapentaenoic acid (cEPA) have revealed its ability to arrest the cell cycle in the G1 phase in both p53-wild type and p53-null leukemia cell lines. spandidos-publications.comnih.gov This cell cycle arrest is attributed to the inhibition of mammalian DNA polymerases and human topoisomerases, leading to "DNA replication stress". spandidos-publications.comnih.gov The induction of apoptosis by cEPA appears to occur through both p53-dependent and p53-independent pathways. spandidos-publications.com

The analysis of cell cycle progression in Jurkat cells treated with a synthetic analog of oleanolic acid and (5Z,9Z)-tetradeca-5,9-dienecarboxylic acid showed an increase in the pre-G0 phase population, indicative of apoptosis. mdpi.com This compound was also found to activate JNK kinase and induce the accumulation of caspases 8 and 9, further supporting its role as an apoptosis inducer. mdpi.com

| Compound/Analog | Effect | Cell Line(s) | Reference |

| (bipy)₂Cu(5,9-eicd) | S phase arrest, apoptosis induction | Jurkat, HL-60, K562, U937, HEK293 | acs.orgnih.gov |

| Lithocholic acid-(5Z,9Z)-1,14-tetradeca-5,9-dienedicarboxylic acid hybrids | Apoptosis induction | HeLa, U937, Jurkat, K562, Hek293 | nih.gov |

| Conjugated eicosapentaenoic acid (cEPA) | G1 phase arrest, apoptosis induction | NALM-6, HL-60 | spandidos-publications.comnih.gov |

| Oleanolic acid-(5Z,9Z)-tetradeca-5,9-dienecarboxylic acid hybrid | Increase in pre-G0 phase, apoptosis induction | Jurkat | mdpi.com |

Theoretical Studies and Computational Modeling of 19 Methyl 5,9 Eicosadienoic Acid

Molecular Conformation and Stereochemical Prediction

Currently, there are no published studies that specifically detail the molecular conformation or provide stereochemical predictions for 19-Methyl-5,9-eicosadienoic acid through computational modeling. Such studies would typically involve quantum mechanical calculations or molecular dynamics simulations to determine the most stable three-dimensional structures, bond angles, and dihedral angles. The presence of two double bonds at the 5th and 9th positions, combined with a methyl group at the 19th position, introduces several stereochemical possibilities, including cis/trans isomerism at the double bonds and chirality at the methyl-branched carbon. Predicting the preferred conformation is crucial for understanding its interaction with biological macromolecules.

Table 1: Hypothetical Stereochemical Isomers of this compound

| Isomer | Configuration at C5-C6 Double Bond | Configuration at C9-C10 Double Bond | Chirality at C19 |

| 1 | Cis (Z) | Cis (Z) | R |

| 2 | Cis (Z) | Cis (Z) | S |

| 3 | Trans (E) | Trans (E) | R |

| 4 | Trans (E) | Trans (E) | S |

| 5 | Cis (Z) | Trans (E) | R |

| 6 | Cis (Z) | Trans (E) | S |

| 7 | Trans (E) | Cis (Z) | R |

| 8 | Trans (E) | Cis (Z) | S |

Note: This table represents a theoretical list of possible stereoisomers. The naturally occurring or synthetically produced isomer(s) have not been computationally characterized.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Targets

No QSAR models have been developed specifically for this compound. QSAR studies are essential for predicting the biological activity of a compound based on its physicochemical properties. For a novel fatty acid like this, QSAR could help identify potential biological targets, such as enzymes or receptors, by comparing its structural features to those of known active ligands. The development of such models would require a dataset of structurally related compounds with known biological activities, which is currently not available for this specific molecule.

Table 2: Potential Physicochemical Descriptors for Future QSAR Modeling of this compound

| Descriptor | Description | Potential Relevance |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | Influences transport and distribution. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Indicates lipophilicity and membrane permeability. |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Relates to drug transport properties. |

| Number of Rotatable Bonds | The count of bonds that allow free rotation. | Affects molecular flexibility and binding affinity. |

| Steric Parameters | Descriptors of the three-dimensional shape of the molecule. | Crucial for ligand-receptor interactions. |

In Silico Pathway Prediction for Hypothetical Metabolic Fates

There are no in silico studies predicting the metabolic pathways of this compound. Such predictions would utilize computational tools to identify potential enzymatic reactions that could modify the fatty acid within a biological system. Common metabolic pathways for fatty acids include beta-oxidation, omega-oxidation, and modifications by cytochrome P450 enzymes. The methyl branch at the 19th position could potentially influence these pathways, possibly hindering or altering the typical metabolic breakdown.

Table 3: Hypothetical Metabolic Reactions for this compound

| Metabolic Pathway | Potential Reaction | Predicted Metabolite(s) |

| Beta-oxidation | Sequential removal of two-carbon units from the carboxyl end. | Shorter-chain fatty acids. The methyl group may affect the final steps. |

| Omega-oxidation | Oxidation of the terminal methyl group. | Dicarboxylic acids. |

| Desaturation | Introduction of additional double bonds. | Polyunsaturated fatty acids. |

| Epoxidation | Formation of an epoxide at a double bond. | Epoxyeicosadienoic acids. |

Note: The metabolic fates listed are hypothetical and based on general fatty acid metabolism. Specific in silico predictions for this compound are needed for confirmation.

Cutting Edge Analytical Techniques for 19 Methyl 5,9 Eicosadienoic Acid Characterization

Chromatographic Separation and Detection

Chromatographic techniques form the cornerstone of lipid analysis, enabling the separation of 19-Methyl-5,9-eicosadienoic acid from other fatty acids and lipid classes prior to detection and quantification.

Gas chromatography (GC) is a powerful tool for fatty acid analysis, particularly when high resolution is required to separate various isomers. For the analysis of fatty acids like this compound, derivatization is a critical step to increase their volatility. nih.gov Fatty acids are commonly converted to fatty acid methyl esters (FAMEs) for GC analysis. nih.govjfda-online.com This process allows for their efficient separation on capillary columns. nih.gov

The choice of the stationary phase in the GC column is crucial for achieving the desired separation. Columns with different polarities are used to separate FAMEs based on their chain length, degree of unsaturation, and the position of double bonds. mdpi.com For instance, highly polar ionic liquid-based columns have demonstrated excellent capabilities in separating geometric isomers of polyunsaturated fatty acids. mdpi.com

The separation of a complex mixture of FAMEs can be optimized by adjusting the GC oven temperature program and the carrier gas flow rate. ntnu.nomdpi.com This ensures that individual fatty acids, including branched-chain and unsaturated variants like this compound, are well-resolved from other components in the sample.

Table 1: Comparison of GC Columns for Fatty Acid Methyl Ester (FAME) Separation

| Column Type | Stationary Phase Polarity | Separation Principle | Application |

| DB-FastFAME | --- | Based on chain length and degree of unsaturation | Rapid analysis of common FAMEs ntnu.no |

| HP-5MS | Non-polar | Primarily by boiling point and molecular weight | General purpose FAME analysis mdpi.com |

| DB-225MS | Medium/High polarity | Separation influenced by polarity and unsaturation | Analysis of cis/trans isomers and complex mixtures mdpi.com |

| SLB-IL111 | Extremely polar (Ionic Liquid) | Strong interactions with double bonds, allowing separation of geometric and positional isomers | Baseline separation of geometric isomers of polyunsaturated fatty acids mdpi.com |

| Zebron ZB-1 | Low polarity (100% dimethylpolysiloxane) | Separation of long-chain fatty acid derivatives | Excellent separation of long-chain fatty acids nih.gov |

This table is based on data from multiple sources. nih.govmdpi.comntnu.no

Liquid chromatography (LC) offers a versatile alternative to GC, particularly for the analysis of fatty acids in their free form or as part of more complex lipids, without the need for derivatization. nih.govshimadzu.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique for separating fatty acids based on their hydrophobicity. nih.govresearchgate.net

In complex biological matrices such as plasma or tissues, LC methods can be coupled with mass spectrometry (LC-MS) for enhanced selectivity and sensitivity. nih.govnih.gov This approach allows for the direct analysis of this compound within a lipid extract, minimizing sample preparation steps. The choice of the stationary phase, such as C18 or phenyl columns, and the mobile phase composition are critical for achieving optimal separation of different fatty acid species. shimadzu.com

Hydrophilic interaction liquid chromatography (HILIC) is another LC technique that can be used for the class-specific separation of lipids, which can be beneficial when analyzing complex lipid extracts. nih.gov

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural characterization and quantification of fatty acids. When coupled with chromatographic separation, it provides a powerful platform for lipid analysis.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of FAMEs. jfda-online.comntnu.no Electron ionization (EI) is a common ionization method in GC-MS, which generates characteristic fragmentation patterns that can be used for library matching and identification. jeol.com High-resolution MS can provide accurate mass measurements, further aiding in the confident identification of compounds. jeol.com

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful technique for fatty acid profiling, offering high sensitivity and selectivity. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of intact fatty acids. lcms.cz LC-MS methods can be developed for both targeted and untargeted analysis of fatty acids in various biological samples. lcms.cz

Table 2: Overview of Advanced Mass Spectrometry Techniques for Fatty Acid Analysis

| Technique | Ionization Method | Key Advantages | Application for this compound |

| GC-MS | Electron Ionization (EI) | High-resolution separation, extensive spectral libraries for identification. ntnu.no | Profiling as a methyl ester, identification based on retention time and fragmentation pattern. ntnu.no |

| LC-MS | Electrospray Ionization (ESI) | High sensitivity and selectivity, direct analysis without derivatization. nih.govnih.gov | Quantification in complex matrices, analysis of the free acid form. nih.gov |

| LC-MS/MS | ESI | Structural elucidation through fragmentation, high specificity for quantification. nih.gov | Determination of double bond positions and branching. |

This table is based on information from multiple sources. ntnu.nonih.govnih.govnih.gov

Derivatization is often employed to improve the chromatographic and mass spectrometric properties of fatty acids. The most common derivatization method for GC-MS analysis is the conversion of fatty acids to their corresponding fatty acid methyl esters (FAMEs). jfda-online.commdpi.com This process increases volatility and improves chromatographic peak shape. jfda-online.com

For the determination of double bond positions within the fatty acid chain, derivatization to form pyrrolidides can be utilized. nih.gov The fragmentation of these derivatives in the mass spectrometer provides diagnostic ions that reveal the location of the double bonds. Other derivatization reagents, such as pentafluorobenzyl bromide, can be used to enhance the sensitivity of detection in negative chemical ionization GC-MS. nih.govlipidmaps.org

In LC-MS, derivatization can be used to improve ionization efficiency and chromatographic separation. For instance, tagging fatty acids with a charged group can enhance their signal in the mass spectrometer. nih.gov

Table 3: Common Derivatization Reagents for Fatty Acid Analysis

| Reagent | Derivative Formed | Analytical Technique | Purpose |

| Methanolic HCl / BF3-Methanol | Fatty Acid Methyl Ester (FAME) jfda-online.com | GC-MS | Increase volatility and improve chromatographic performance. jfda-online.com |

| Pyrrolidine | Pyrrolidide | GC-MS | Determine the position of double bonds through mass spectral fragmentation. nih.gov |

| Pentafluorobenzyl (PFB) bromide | PFB ester | GC-MS (NCI) | Enhance sensitivity for trace-level quantification. nih.govlipidmaps.org |

| N-[4-(aminomethyl)phenyl]pyridinium (AMPP) | AMPP derivative | LC-MS/MS | Improve ionization efficiency and enable sensitive quantification. nih.gov |

This table is based on information from various sources. nih.govjfda-online.comnih.govnih.govlipidmaps.org

Tandem mass spectrometry (MS/MS) is a powerful technique for the detailed structural characterization of fatty acids. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected and fragmented to produce a series of product ions. The resulting fragmentation pattern provides a wealth of structural information.

For this compound, MS/MS can be used to confirm the molecular weight, determine the location of the methyl branch, and pinpoint the positions of the two double bonds. By carefully analyzing the fragmentation of the derivatized or underivatized fatty acid, a comprehensive structural delineation can be achieved. This level of detail is crucial for distinguishing it from other isomeric fatty acids that may be present in a sample.

Nuclear Magnetic Resonance Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, including complex fatty acids like this compound. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides unparalleled insight into the molecular framework, connectivity, and stereochemistry of a compound.

Proton (¹H) NMR for Double Bond Position and Stereochemistry

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the various types of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum allows for the precise determination of the positions of its two double bonds and their geometric configuration (cis/trans).

The olefinic protons (–CH=CH–) of the double bonds at the C5-C6 and C9-C10 positions are particularly diagnostic, typically appearing in the chemical shift range of δ 5.2–5.5 ppm. magritek.com The specific chemical shifts and, crucially, the coupling constants (J-values) between these protons reveal the double bond's stereochemistry. A smaller coupling constant (typically around 10 Hz) is indicative of a cis configuration, while a larger coupling constant (around 15 Hz) suggests a trans configuration.

Other key signals in the ¹H NMR spectrum help to build a complete picture of the structure. Protons on the carbon atoms adjacent to the double bonds, known as allylic protons, produce signals around δ 2.0 ppm. nih.gov The protons on the carbon alpha to the carboxylic acid group (C2) are typically found further downfield, around δ 2.3–2.5 ppm, due to the deshielding effect of the carboxyl group. nih.gov The long chain of methylene (B1212753) (–CH₂) groups creates a large, overlapping signal complex in the δ 1.2–1.6 ppm region. nih.gov Finally, the terminal methyl branch at C19 gives rise to characteristic signals: a doublet for the two chemically equivalent methyl groups (C20 and the methyl branch) and a multiplet for the single proton at C19, confirming the iso-terminus structure.

Interactive Data Table: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Olefinic | H-5, H-6, H-9, H-10 | 5.2 – 5.5 | Multiplet |

| Alpha-Carboxyl | H-2 | 2.3 – 2.5 | Triplet |

| Allylic | H-4, H-7, H-8 | ~2.0 | Multiplet |

| Methylene Chain | -(CH₂)n- | 1.2 – 1.6 | Multiplet |

| Methine (branched) | H-19 | Multiplet | Multiplet |

| Terminal Methyl | H-20, C19-Methyl | ~0.9 | Doublet |

Carbon-13 (¹³C) NMR for Carbon Backbone and Branching Characterization

While ¹H NMR focuses on the protons, Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of the molecule. Given the low natural abundance of the ¹³C isotope (1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom is represented by a single peak. researchgate.net This technique is exceptionally powerful for confirming the total number of carbons and identifying specific functional groups and structural features like branching. aocs.org

In the ¹³C NMR spectrum of this compound, the carboxyl carbon (C1) is the most deshielded, appearing far downfield around δ 175–185 ppm. libretexts.org The carbons of the two double bonds (C5, C6, C9, C10) resonate in the olefinic region, typically between δ 125–135 ppm. libretexts.org The numerous methylene carbons of the long aliphatic chain produce a cluster of signals in the δ 20–35 ppm range. youtube.com

A key feature of the ¹³C NMR spectrum is its ability to unequivocally confirm the position of the methyl branch. The methyl group at C19 introduces unique chemical shifts for the surrounding carbons (C18, C19, C20, and the methyl carbon itself) that would differ significantly from a linear fatty acid. For instance, the two terminal methyl carbons would appear as distinct signals in the aliphatic region, providing definitive evidence of the iso-structure at the terminus of the fatty acid chain. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in distinguishing between CH, CH₂, and CH₃ groups, solidifying the structural assignment. magritek.com

Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Position | Expected Chemical Shift (δ, ppm) |

| Carboxyl | C-1 | 175 – 185 |

| Olefinic | C-5, C-6, C-9, C-10 | 125 – 135 |

| Methylene Chain | -(CH₂)n- | 20 – 35 |

| Methine (branched) | C-19 | 25 – 35 |

| Terminal Methyl | C-20, C19-Methyl | 10 – 25 |

Future Perspectives and Unaddressed Research Questions for 19 Methyl 5,9 Eicosadienoic Acid

Elucidating Specific Endogenous Functions in Biological Systems

While 19-Methyl-5,9-eicosadienoic acid has been identified as a component of phospholipids (B1166683) in marine sponges like Pseudospongosorites suberitoides, its precise endogenous functions are yet to be determined. nih.gov Fatty acids are known to be crucial for energy storage, membrane structure, and as signaling molecules. ontosight.ai However, the specific contribution of the terminal iso-branch and the Δ5,9 diene system of this particular fatty acid to these roles is a significant knowledge gap.

Future research must pivot towards elucidating its specific physiological roles within the organisms that produce it. Key questions remain: Does it confer a selective advantage to the organism, perhaps by altering membrane fluidity in specific thermal or pressure environments? Does it serve as a precursor to more complex, bioactive signaling molecules, similar to how arachidonic acid is a precursor to eicosanoids? researchgate.net Investigating these areas will be fundamental to understanding its place in biology.

Table 1: Potential Endogenous Functions and Research Approaches

| Potential Function | Unaddressed Research Question | Suggested Experimental Approach |

| Membrane Fluidity Regulation | How does the 19-methyl branch affect the physical properties (e.g., packing, phase transition) of phospholipid bilayers compared to its straight-chain counterparts? | Differential Scanning Calorimetry (DSC); Nuclear Magnetic Resonance (NMR) spectroscopy on model membranes; Molecular dynamics simulations. |

| Precursor to Bioactive Lipids | Is this compound metabolized by enzymes like lipoxygenases (LOX) or cyclooxygenases (COX) to produce unique signaling molecules? frontiersin.org | In vitro assays with purified LOX/COX enzymes; Lipidomic analysis of host organisms under different stimuli; Incubation with cell lines (e.g., macrophages) followed by mass spectrometry. |

| Energy Metabolism | Is this fatty acid preferentially utilized for energy storage (triacylglycerols) or incorporated into structural lipids (phospholipids)? | Subcellular fractionation of host organism tissues followed by fatty acid analysis of lipid classes. |

| Defensive Compound | Does it or its metabolites possess antimicrobial or antifungal properties that protect the host organism? | Bioassays against a panel of marine and terrestrial microbes. nih.gov |

Comprehensive Mapping of Natural Biosynthetic Enzymes and Genetic Determinants

The biosynthetic pathway of this compound is currently unknown. It is likely derived from common fatty acid precursors through a series of elongation and desaturation steps, catalyzed by elongase and desaturase enzymes. nih.govcuni.cz The introduction of the Δ5 and Δ9 double bonds is a known process, but the mechanism for the terminal methylation at the C-19 position is a key mystery.

A critical area of future research is the identification and characterization of the specific enzymes—the desaturases, elongases, and a putative methyltransferase—responsible for its synthesis. Pinpointing the genes that code for these enzymes will be a landmark achievement, potentially enabling the biotechnological production of this and other novel fatty acids. researchgate.net This could be achieved by analyzing the genome and transcriptome of producer organisms, such as marine sponges.

Table 2: Hypothesized Biosynthetic Enzymes and Identification Strategies

| Enzyme Class | Hypothesized Function | Gene Discovery Strategy | Enzyme Characterization |

| Fatty Acid Desaturase | Introduction of cis-double bonds at the Δ5 and Δ9 positions. | Homology-based screening of genomic/transcriptomic libraries using known desaturase gene sequences (e.g., FADS1, FADS2). nih.gov | Heterologous expression of candidate genes in yeast or E. coli and assaying for desaturase activity with potential precursor fatty acids. |

| Fatty Acid Elongase | Chain elongation of a shorter fatty acid precursor. | Similar homology-based screening using known elongase gene sequences (e.g., ELOVL family). | Functional characterization via heterologous expression and substrate feeding experiments. |

| Methyltransferase | Addition of a methyl group at the C-19 position, likely using S-adenosyl methionine (SAM) as a donor. | Searching for candidate methyltransferase genes in the genomic vicinity of identified desaturase/elongase genes; Differential gene expression analysis. | In vitro assays using recombinant enzyme with a branched-chain fatty acid precursor. |

Rational Design and Synthesis of Functionally Tailored Derivatives

The unique structure of this compound presents a scaffold for chemical modification to create novel, functionally tailored derivatives. The synthesis of analogs could lead to compounds with enhanced potency, selectivity, or stability for various biological targets. For instance, analogs of other Δ5,9 fatty acids have been synthesized to probe their biological activities, such as the inhibition of topoisomerase I, an enzyme relevant in cancer therapy. mdpi.comrsc.org

Future synthetic chemistry efforts should focus on systematically modifying the key structural features of the molecule: the carboxylic acid headgroup, the two double bonds, and the terminal iso-methyl group. Creating a library of such derivatives would be invaluable for structure-activity relationship (SAR) studies, paving the way for the development of new therapeutic leads or research tools. mdpi.com

Table 3: Strategies for Derivative Synthesis and Potential Applications

| Modification Site | Synthetic Strategy | Potential Functional Outcome | Example Application Area |

| Carboxylic Acid Headgroup | Esterification, amidation with various amines or amino acids. | Improved cell permeability, prodrug design, targeted delivery. | Anticancer drug development, anti-inflammatory agents. |

| Double Bonds | Hydrogenation (saturation), epoxidation, cyclopropanation, bioisosteric replacement (e.g., with alkynes). mdpi.com | Increased metabolic stability, altered binding geometry, modified anti-inflammatory profile. | Metabolic disease research, development of stable enzyme inhibitors. |

| Alkyl Chain | Introduction of fluorine atoms, hydroxyl groups, or other functional groups along the chain. mdpi.com | Altered lipophilicity, introduction of new binding interactions, metabolic pathway probes. | Probing enzyme active sites, developing lipid metabolism modulators. |

| Terminal Methyl Group | Synthesis of analogs with different branching patterns (e.g., anteiso-), or longer/shorter chains. | Investigating the importance of the iso-branch for biological activity. | Fundamental research in membrane biophysics and lipid-protein interactions. |

Mechanistic Studies on Bioactivity at the Molecular Level

Preliminary research on related non-branched Δ5,9-dienoic fatty acids has shown they can inhibit enzymes like topoisomerase I and possess cytotoxic activity against cancer cell lines. rsc.orgacs.org It is a compelling and unaddressed question whether this compound shares these activities and, if so, how the terminal methyl group influences its potency and mechanism of action.

Future research must prioritize mechanistic studies to identify the direct molecular targets of this fatty acid. Does it bind to specific receptors, such as peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism? mdpi.com Does it allosterically modulate enzyme activity or physically alter membrane properties to influence signaling protein function? Answering these questions requires a combination of biochemical and cell-based assays.

Table 4: Unaddressed Mechanistic Questions and Investigative Methods

| Hypothesized Mechanism | Key Unanswered Question | Proposed Experimental Technique |

| Enzyme Inhibition | Does it inhibit topoisomerase I or other key enzymes (e.g., COX, LOX) involved in disease pathways? | In vitro enzyme activity assays (e.g., DNA relaxation assays for topoisomerase). rsc.org |

| Receptor Binding | Is it a ligand for nuclear receptors like PPARs or other lipid-sensing receptors? | Ligand binding assays; Reporter gene assays in cells transfected with specific receptors. |

| Membrane Intercalation | Does it alter the properties of lipid rafts or other membrane microdomains to affect cell signaling? | Fluorescence microscopy with lipid raft markers; Atomic force microscopy (AFM) on model membranes. |

| Metabolic Modulation | Does it compete with or modulate the metabolism of essential fatty acids like arachidonic acid? researchgate.net | Stable isotope tracing and lipidomic analysis in cultured cells. |

Interdisciplinary Approaches in Lipid Metabolism and Disease Research

The study of a single lipid molecule like this compound benefits immensely from an interdisciplinary approach. The convergence of marine biotechnology, synthetic chemistry, lipidomics, computational biology, and clinical research will be essential to fully map its biological importance. Its structural similarity to other bioactive fatty acids suggests potential relevance in metabolic diseases, inflammation, and oncology. nih.govmdpi.com

Future success hinges on fostering collaborations that bridge these fields. For instance, marine biologists can identify and supply novel source organisms, while biotechnologists work to clone the biosynthetic genes. Synthetic chemists can create derivatives for testing by cell biologists and pharmacologists. Integrating data from these diverse fields will provide a holistic understanding of this fatty acid's role, from the marine ecosystem to its potential impact on human health.

Table 5: Interdisciplinary Research Synergy

| Discipline | Contribution to Research on this compound |

| Marine Biotechnology | Identification of new source organisms; Cloning and characterization of biosynthetic genes for sustainable production. |

| Synthetic Organic Chemistry | Total synthesis of the natural product and its rationally designed derivatives for SAR studies. |

| Lipidomics/Metabolomics | Quantifying the fatty acid in biological samples; Identifying its metabolic products and effects on global lipid profiles. |

| Computational Biology | Molecular docking simulations to predict interactions with protein targets; Modeling effects on membrane dynamics. |

| Pharmacology & Cell Biology | Evaluating the bioactivity of the compound and its derivatives in disease models (e.g., cancer, inflammation). |

| Nutritional Science | Investigating its potential role and metabolism if incorporated into diets, drawing parallels from other PUFAs. oregonstate.edu |

Q & A

Q. What interdisciplinary frameworks enhance mechanistic studies of this compound in disease models?

- Methodological Answer :

- Omics integration : Combine lipidomics with transcriptomics (RNA-seq) to link fatty acid levels to gene regulatory networks.

- Pharmacokinetics : Partner with computational chemists to model ADME (absorption, distribution, metabolism, excretion) properties using QSAR .

- Ethical rigor : Consult institutional review boards (IRBs) for in vivo studies, ensuring compliance with ARRIVE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.